4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine
Description
Contextual Significance of Aryloxyphenylamine Scaffolds in Organic Chemistry
The aryloxyphenylamine scaffold, which is a diaryl ether containing an amino group, is a privileged structure in medicinal and materials chemistry. Diaryl ethers are prevalent in numerous natural products and synthetic compounds, often contributing to their biological and physical properties. researchgate.netacs.org The diaryl ether linkage provides a combination of rigidity and conformational flexibility, which is advantageous for binding to biological targets.
These scaffolds are key components in compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and herbicidal properties. acs.org For instance, the diaryl ether motif is a crucial structural element in the antibiotic vancomycin. researchgate.net The presence of an amine group in the aryloxyphenylamine structure offers a site for further chemical modification and can participate in hydrogen bonding, which is critical for molecular recognition in biological systems.
Overview of Academic Research Trajectories for Related Chemical Entities
Research involving aryloxyphenylamine and diaryl ether compounds has largely focused on the development of efficient synthetic methodologies and the exploration of their applications in various fields.
Synthetic Methodologies: The construction of the C-O bond in diaryl ethers is a central challenge in their synthesis. Historically, the Ullmann condensation has been the classical method. synarchive.comscielo.org.mx This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) at high temperatures. scielo.org.mxnih.gov While foundational, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. nih.gov Modern advancements have led to milder, more efficient Ullmann-type couplings through the use of catalytic amounts of copper salts and various accelerating ligands. acs.orgorganic-chemistry.org
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification , have become powerful alternatives. organic-chemistry.orgwikipedia.org These methods generally offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional copper-catalyzed methods. organic-chemistry.orgwikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and versatility of the Buchwald-Hartwig reaction for constructing both C-N and C-O bonds. researchgate.net
Research Applications: The primary applications for these chemical entities are in drug discovery and agrochemicals. acs.org A significant body of research is dedicated to synthesizing libraries of diaryl ether derivatives to screen for various pharmacological activities. acs.org In the field of agrochemicals, compounds containing this scaffold have been developed as effective herbicides, fungicides, and insecticides. acs.orggoogle.com
Detailed Research Findings
Due to the limited specific research on 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine, this section presents data on structurally related compounds to provide context for its potential properties and characteristics.
Physicochemical Properties of Related Compounds:
The properties of key precursors are essential for understanding the potential synthesis of the target compound. 4-tert-Butylphenol is a likely starting material for one of the aryl rings.
| Property | Value |
| Compound Name | 4-tert-Butylphenol |
| CAS Number | 98-54-4 |
| Molecular Formula | C₁₀H₁₄O |
| Molar Mass | 150.221 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 99.5 °C |
| Boiling Point | 239.8 °C |
| Solubility in Water | 0.6 g/L (20 °C) |
| (Data sourced from reference wikipedia.org) |
Another related compound for which some data is available is an isomer of the title compound.
| Property | Value |
| Compound Name | 4-[4-(tert-Butyl)phenoxy]-2-methylphenylamine |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.35 g/mol |
| (Data for this isomer is limited and primarily available from chemical suppliers.) |
Synthetic Reactions for Aryloxyphenylamine Scaffolds:
The synthesis of compounds like this compound would likely proceed via established cross-coupling reactions.
| Reaction | Description | Catalytic System |
| Ullmann Condensation | A copper-catalyzed reaction coupling a phenol with an aryl halide to form a diaryl ether. synarchive.com | Typically CuI or Cu₂O with a ligand and a base like Cs₂CO₃. acs.orgorganic-chemistry.org |
| Buchwald-Hartwig Etherification | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an alcohol/phenol. organic-chemistry.org | A palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, Xantphos). researchgate.net |
| (Information sourced from references synarchive.comacs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net) |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-14(18)7-10-16(12)19-15-8-5-13(6-9-15)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMTBZOZCLBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Tert Butyl Phenoxy 3 Methylphenylamine
Retrosynthetic Analysis and Key Disconnection Points in Target Synthesis
Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine, the two most logical disconnection points are the ether linkage (C-O bond) and the amino group (C-N bond), or more strategically, a precursor nitro group (C-NO2).
Strategy A: Disconnection of the Diaryl Ether C-O Bond
The most prominent disconnection is at the diaryl ether linkage. This approach simplifies the molecule into two key synthons: a substituted phenol (B47542) and a substituted aniline (B41778) (or its nitro precursor). This leads to two potential synthetic routes:
Route A1: Disconnecting the bond between the phenoxy oxygen and the methylated ring suggests 4-(tert-butyl)phenol and 4-fluoro-1-methyl-2-nitrobenzene as starting materials. The amine can be introduced in a later step via reduction of the nitro group.
Route A2: Alternatively, disconnection could lead to 4-halo-3-methylphenylamine and 4-(tert-butyl)phenol. This route requires direct coupling of an aniline, which can sometimes be more challenging than coupling with a nitroaromatic due to the reactivity of the amine.
Strategy B: Functional Group Interconversion (FGI) followed by C-O Disconnection
A more practical approach involves retrosynthetically converting the amine to a more stable and less reactive nitro group (–NH2 ⇒ –NO2). This functional group interconversion (FGI) simplifies the subsequent disconnection. The C-O bond of the resulting nitro-containing diaryl ether is then disconnected. This strategy is often preferred as nitroarenes are excellent substrates for nucleophilic aromatic substitution and coupling reactions, and the subsequent reduction of the nitro group to an amine is a high-yielding and reliable transformation. This leads to 4-(tert-butyl)phenol and a halogenated 2-methyl-4-nitrotoluene derivative as the primary starting materials.
Alkylation and Arylation Routes for Phenoxy-Amine Linkage Formation
The formation of the diaryl ether bond is the cornerstone of the synthesis. This is typically achieved through cross-coupling reactions where one aromatic ring acts as a nucleophile and the other as an electrophile.
The Ullmann condensation is a classic and robust method for forming diaryl ether linkages. wikipedia.orgscielo.org.mx This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.org In the context of synthesizing the target molecule's precursor, 4-(tert-butyl)phenol would be deprotonated with a base (e.g., K2CO3, Cs2CO3) to form the corresponding phenoxide. This nucleophile then displaces a halide (typically I or Br) from an activated aryl halide, such as 1-bromo-4-methyl-3-nitrobenzene, in the presence of a copper catalyst (e.g., CuI, Cu2O) at elevated temperatures. acs.orgorganic-chemistry.org Traditional Ullmann conditions often require harsh conditions, but modern modifications using ligands can facilitate the reaction at lower temperatures. organic-chemistry.orgorganic-chemistry.org
The Buchwald-Hartwig C-O cross-coupling reaction represents a more modern and often milder alternative. rsc.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed method couples phenols with aryl halides or triflates. rsc.orgorganic-chemistry.org The reaction typically employs a palladium precursor [e.g., Pd(OAc)2, Pd2(dba)3] and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) with a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3). jk-sci.com This methodology is known for its broad substrate scope and tolerance of various functional groups, making it highly suitable for complex molecule synthesis. organic-chemistry.org
Functional Group Interconversions and Modulations within the Molecular Framework
Functional group interconversions (FGIs) are critical for introducing the final functionality and for manipulating reactivity during the synthetic sequence.
The most crucial FGI in the synthesis of this compound is the reduction of a nitro group to a primary amine . This transformation is typically performed as the final step to avoid complications from the reactive amine group during the C-O bond-forming reaction. A wide array of reagents can achieve this reduction with high efficiency. organic-chemistry.org
| Reducing Agent | Typical Conditions | Selectivity Notes |
| H2 / Pd/C | H2 gas (1 atm or higher), Palladium on Carbon, Methanol (B129727) or Ethanol (B145695) | Highly efficient; can sometimes reduce other functional groups (alkenes, alkynes). |
| SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux | A classic method, reliable for many substrates. |
| Iron (Fe) Powder | Acetic Acid or HCl/Ethanol | An economical and effective method, often used in industrial processes. researchgate.net |
| Sodium Borohydride (NaBH4) | In combination with a catalyst (e.g., Au nanoparticles) | Can offer mild conditions and high selectivity. unisa.it |
| Organosilanes | In the presence of an iron catalyst | Offers a selective reduction pathway tolerating a range of functional groups. rsc.org |
This table presents a selection of common methods for the reduction of aromatic nitro compounds.
Other potential FGIs could include the introduction or modification of the alkyl substituents on the aromatic rings, although it is generally more efficient to start with precursors that already contain the required tert-butyl and methyl groups.
Catalytic Approaches in Reaction Optimization and Yield Enhancement
The choice of catalyst and reaction conditions is paramount for optimizing the yield and purity of the diaryl ether intermediate. Both copper and palladium-based systems have been extensively developed to improve the efficiency of C-O cross-coupling reactions.
For Ullmann-type reactions , while early methods used stoichiometric copper powder, modern protocols use catalytic amounts of copper(I) salts (e.g., CuI) with ligands that enhance solubility and reactivity. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various oximes have been shown to accelerate the reaction, allowing for lower temperatures and broader substrate compatibility. organic-chemistry.org Microwave-assisted synthesis has also been employed to dramatically reduce reaction times. nih.gov
In Buchwald-Hartwig amination , the evolution of phosphine ligands has been the key to its success. The choice of ligand is critical and depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
| Catalytic System | Typical Components | Key Advantages |
| Ullmann Condensation | Catalyst: CuI, Cu2O, or Cu powder Base: Cs2CO3, K2CO3 Ligand (optional): 1,10-phenanthroline, N,N-dimethylglycine | Cost-effective metal catalyst; well-established for industrial scale-up. organic-chemistry.orgorganic-chemistry.org |
| Buchwald-Hartwig Coupling | Catalyst: Pd(OAc)2, Pd2(dba)3 Base: NaOt-Bu, K3PO4 Ligand: BINAP, Xantphos, Josiphos | Mild reaction conditions; high functional group tolerance; broad substrate scope. organic-chemistry.orgrsc.org |
| Microwave-Assisted Synthesis | Can be applied to either Ullmann or Buchwald-Hartwig reactions. | Drastically reduced reaction times; often improved yields. nih.gov |
This table compares common catalytic systems for the formation of the diaryl ether linkage.
Considerations for Stereoselective Synthesis of Analogous Structures
The target molecule, this compound, is achiral. However, analogous diaryl ether and diarylamine structures can exhibit a form of chirality known as atropisomerism . This occurs when rotation around a single bond (in this case, the C-O or C-N aryl bond) is sufficiently restricted by bulky substituents, leading to stable, non-interconverting rotational isomers (enantiomers). digitellinc.com
The catalytic enantioselective synthesis of such atropisomers presents a significant challenge due to the difficulty in controlling the orientation of the two aromatic rings during the bond-forming step. digitellinc.com Recent advances in organocatalysis have provided powerful tools to address this challenge.
Chiral phosphoric acids (CPAs) have emerged as effective catalysts for the atroposelective synthesis of axially chiral diarylamines and diaryl ethers. digitellinc.comacs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For example, an organocatalyzed asymmetric Povarov reaction has been used to achieve the enantioselective synthesis of novel quinoline-based diaryl ether atropisomers. digitellinc.com Similarly, phase-transfer catalysts derived from quinine (B1679958) have been used to effect atroposelective C-H alkylation on diaryl ether scaffolds. nih.gov These methodologies, while not directly applicable to the achiral target molecule, are crucial considerations for the synthesis of structurally related chiral compounds that may have applications in materials science or as chiral ligands. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 4 Tert Butyl Phenoxy 3 Methylphenylamine
Electrophilic Aromatic Substitution Reactions on the Phenylamine and Phenoxy Moieties
The two aromatic rings in 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.
The phenylamine ring is highly activated towards electrophilic attack. The primary amine (-NH₂) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. ucalgary.carsc.org The methyl group (-CH₃) at the 3-position is also an activating, ortho, para-directing group, albeit weaker than the amine group. libretexts.orgchemguide.co.uk The phenoxy group (-OAr) at the 4-position is likewise an ortho, para-director and an activating group. libretexts.org
The combined effect of these groups directs incoming electrophiles to the positions ortho to the strongly activating amine group (positions 2 and 6). Position 2 is also ortho to the methyl group, making it a highly likely site for substitution. Position 6 is sterically unhindered. Therefore, electrophilic substitution on the phenylamine ring is expected to yield predominantly 2- and 6-substituted products. Polysubstitution can be a potential issue due to the high activation of this ring. ucalgary.ca
The phenoxy moiety is also activated towards electrophilic substitution, but less so than the phenylamine ring. The ether oxygen donates electron density to the ring via resonance, making it an ortho, para-director. libretexts.org The tert-butyl group at the para-position is a weakly activating, ortho, para-directing group. stackexchange.comwikipedia.org Given that the para position is blocked by the tert-butyl group, electrophilic attack will be directed to the positions ortho to the ether linkage (positions 2' and 6'). The bulky nature of the tert-butyl group may sterically hinder the ortho positions to some extent, but substitution is still expected to occur at these sites. libretexts.orgyoutube.com
| Ring | Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| Phenylamine | -NH₂ (at C4) | Strongly Activating | ortho, para | Positions 2 and 6 |
| -CH₃ (at C3) | Activating | ortho, para | ||
| -OAr (at C1) | Activating | ortho, para | ||
| Phenoxy | -O- (ether linkage) | Activating | ortho, para | Positions 2' and 6' |
| -C(CH₃)₃ (at C4') | Weakly Activating | ortho, para |
Nucleophilic Reactivity Involving the Amine Functional Group
The primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to participate in a variety of reactions with electrophiles.
Alkylation: The amine can react with alkyl halides in alkylation reactions to form secondary and tertiary amines. vedantu.comncert.nic.in However, controlling the degree of alkylation can be challenging, often leading to a mixture of products, including the quaternary ammonium (B1175870) salt. chemguide.co.ukrsc.org
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of a more stable amide derivative. chemguide.co.ukncert.nic.in This reaction is often used to "protect" the amine group and reduce its activating effect in electrophilic aromatic substitution reactions. ucalgary.ca
Diazotization: Treatment of the primary arylamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) would lead to the formation of a relatively stable arenediazonium salt. openstax.orgorganic-chemistry.orglibretexts.org This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring, replacing the original amino group. openstax.orglibretexts.org
| Reaction | Reagent | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Acyl Chloride (e.g., CH₃COCl) or Acid Anhydride (B1165640) | Amide |
| Diazotization | NaNO₂ / HCl (aq), 0-5 °C | Arenediazonium Salt |
Oxidative and Reductive Transformation Pathways of the Compound
The compound has several sites susceptible to both oxidation and reduction.
Oxidative Pathways: The primary arylamine group is sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various products. tsijournals.com Mild oxidation may lead to the formation of nitroso or azoxy compounds, while stronger oxidation can yield the corresponding nitro derivative. acs.orgrsc.org The oxidation of anilines can sometimes lead to the formation of polymeric materials (polyaniline). The methyl group on the phenylamine ring could also potentially be oxidized to a carboxylic acid under harsh conditions.
The diaryl ether linkage, under specific conditions such as anodic oxidation, can be cleaved. acs.org This process often involves the oxidation of one of the aromatic rings, leading to the breaking of the C-O bond.
Reductive Pathways: Catalytic hydrogenation under high pressure and temperature could potentially reduce the aromatic rings to their corresponding cyclohexyl derivatives. However, the diaryl ether bond is generally stable to reduction, although cleavage can occur under forcing conditions with certain reducing agents. The primary application of reduction in the context of this molecule's synthesis would likely be the reduction of a precursor nitro compound to form the amine group itself.
Rearrangement Reactions and Isomerization Studies
Diaryl ethers are known to undergo certain types of intramolecular rearrangement reactions, most notably the Smiles rearrangement. chemistry-reaction.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org For a molecule like this compound, a related rearrangement, the Truce-Smiles rearrangement, could potentially occur under the influence of a strong base. wikipedia.orgcdnsciencepub.com This would involve the deprotonation of the amine or an ortho-methyl group, followed by intramolecular attack on the adjacent aromatic ring, leading to the formation of a new C-C or C-N bond and cleavage of the ether linkage. The feasibility of such a rearrangement would depend on the specific reaction conditions and the relative stability of the intermediates. nih.govacs.org
Investigation of Photo-induced Chemical Reactions
The photochemistry of anilines and diaryl ethers suggests several potential photo-induced reactions for this compound. Irradiation with UV light could lead to the homolytic cleavage of the C-N bond of the amine or the C-O bond of the ether. iaea.org
The photochemical behavior of anilines can involve rearrangements. For instance, N-alkylanilines are known to undergo a photochemical Hofmann-Martius rearrangement, where an alkyl group migrates from the nitrogen to the ortho or para positions of the ring. acs.org While the subject molecule is not N-alkylated, photo-induced reactions involving the amine group are plausible.
Furthermore, some anils (Schiff bases derived from anilines) are known to exhibit photochromism, a reversible change in color upon exposure to light, which involves tautomerism. researchgate.net While not directly applicable to the parent amine, derivatives of this compound could potentially exhibit interesting photochemical properties. The development of photochemical strategies for aniline (B41778) synthesis is also an active area of research. acs.orgmanchester.ac.uk
Advanced Spectroscopic and Chromatographic Characterization of 4 4 Tert Butyl Phenoxy 3 Methylphenylamine and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group, the tert-butyl group, and the amine protons. The protons on the substituted rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The tert-butyl group will appear as a sharp singlet around 1.3 ppm due to the magnetic equivalence of its nine protons. The methyl group will also be a singlet at approximately 2.2 ppm. The amine (NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show separate signals for each unique carbon atom in the molecule. The tert-butyl group will have a characteristic signal for the quaternary carbon and another for the three equivalent methyl carbons. The aromatic region will display a series of signals for the substituted and unsubstituted carbons of the two phenyl rings.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the same ring system, while HSQC would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of all NMR signals.
Expected ¹H NMR Data: | Proton | Expected Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | | tert-Butyl (9H) | ~1.3 | Singlet | | Methyl (3H) | ~2.2 | Singlet | | Amine (2H) | Broad Singlet | | Aromatic (7H) | 6.5 - 7.4 | Multiplets |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| tert-Butyl (CH₃) | ~31.5 |
| tert-Butyl (quaternary C) | ~34.2 |
| Methyl | ~18.0 |
| Aromatic C-N | ~145.0 |
| Aromatic C-O | ~150.0 - 155.0 |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry is utilized to determine the molecular weight and to gain insight into the structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the accurate molecular weight of the parent compound. The expected molecular ion peak [M+H]⁺ for C₁₇H₂₁NO would be observed at m/z 256.16.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the purity of the compound and identify any volatile synthetic intermediates. nih.gov The fragmentation pattern in the mass spectrum would provide structural information. Key fragmentations would likely involve the cleavage of the ether bond and the loss of a tert-butyl group (a stable carbocation), leading to characteristic fragment ions.
Expected Fragmentation Pattern:
| m/z | Possible Fragment |
|---|---|
| 255 | [M]⁺ (Molecular Ion) |
| 240 | [M - CH₃]⁺ |
| 198 | [M - C(CH₃)₃]⁺ |
| 149 | [C₁₀H₁₃O]⁺ |
| 107 | [C₇H₉N]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Assessment
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group (typically a doublet around 3350-3450 cm⁻¹), C-O-C stretching of the ether linkage (around 1240 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching of the methyl and tert-butyl groups (below 3000 cm⁻¹). nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings connected by an ether linkage constitutes the primary chromophore. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of substituted benzene (B151609) derivatives. researchgate.net These absorptions are due to π → π* transitions within the aromatic systems.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for assessing the purity of non-volatile organic compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water would likely provide good separation. psu.edu The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The purity can be determined by the relative area of the main peak compared to any impurity peaks.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. hzdr.de Due to the relatively high boiling point and the presence of a polar amine group, derivatization of the amine group (e.g., by silylation) might be necessary to improve its volatility and chromatographic behavior, preventing peak tailing. gcms.cz A non-polar or medium-polarity capillary column would be used for separation, and a flame ionization detector (FID) or a mass spectrometer (as in GC-MS) would be used for detection.
Application of Hyphenated Analytical Techniques (e.g., LC-HRMS) in Complex Mixture Analysis
For the analysis of complex mixtures, such as reaction mixtures during synthesis or degradation studies, hyphenated techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are invaluable. gassnova.nomdpi.com LC-HRMS combines the separation capabilities of HPLC with the high mass accuracy and sensitivity of HRMS. This allows for the separation, identification, and quantification of the target compound, its synthetic intermediates, byproducts, and potential degradation products in a single analysis. The high mass accuracy of the HRMS detector enables the determination of the elemental composition of unknown peaks, facilitating their identification.
Computational and Theoretical Investigations of 4 4 Tert Butyl Phenoxy 3 Methylphenylamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).
A typical computational study would involve optimizing the geometry of 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine using a specified level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The output of such a calculation would provide key parameters such as bond lengths, bond angles, and dihedral angles.
Table 5.1.1: Hypothetical Optimized Geometrical Parameters of this compound (Example Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N | 1.40 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | C-N-H | 115° |
| Dihedral Angle | C-O-C-C | 120° |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify potential sites for electrophilic and nucleophilic attack.
Table 5.2.1: Hypothetical Frontier Molecular Orbital Properties of this compound (Example Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -0.50 |
| HOMO-LUMO Gap | 5.00 |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, different colors are used to represent varying electrostatic potentials, with red typically indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). For this compound, one would expect to see negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental spectra. For instance, theoretical IR frequencies are often scaled by a specific factor to improve their correlation with experimental values.
Table 5.4.1: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound (Example Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3450 | 3400 |
| C-O stretch (ether) | 1250 | 1230 |
| C-H stretch (aromatic) | 3050 | 3030 |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis) and Crystal Packing
Hirshfeld surface analysis is a computational technique used to investigate intermolecular interactions in the solid state. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can visualize and quantify the different types of contacts between molecules in a crystal lattice. This analysis provides insights into the forces that govern the crystal packing, such as hydrogen bonds and van der Waals interactions. Such a study on this compound would require its crystal structure to have been determined experimentally.
Chemical Derivatization Strategies for 4 4 Tert Butyl Phenoxy 3 Methylphenylamine
Acylation Reactions for Amine Functionalization and Analytical Enhancement
Acylation is a principal method for the derivatization of the primary amine group in 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine. This process involves the introduction of an acyl group (R-C=O) from an acylating agent, converting the amine into a more stable and often more volatile amide. This transformation is particularly valuable for analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), as it can improve peak shape, reduce tailing, and enhance thermal stability.
Common acylating agents include acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) and acyl halides (e.g., acetyl chloride). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with trifluoroacetic anhydride (TFAA) yields a trifluoroacetyl derivative, which is highly electronegative and thus enhances detection by electron capture detection (ECD) in GC.
Table 1: Representative Acylation Reactions
| Acylating Agent | Catalyst/Solvent | Product | Analytical Enhancement |
|---|---|---|---|
| Acetic Anhydride | Pyridine | N-acetyl derivative | Improved thermal stability for GC |
| Trifluoroacetic Anhydride (TFAA) | Aprotic solvent (e.g., acetonitrile) | N-trifluoroacetyl derivative | Enhanced volatility and ECD response |
These reactions are generally high-yielding and proceed under mild conditions, making acylation a robust strategy for the functionalization of this compound for analytical purposes.
Alkylation Reactions for Modifications of Amine and Phenoxy Ether Linkages
Alkylation introduces an alkyl group onto the amine, which can modulate the compound's steric and electronic properties. The primary amine of this compound can be mono- or di-alkylated using alkyl halides or other alkylating agents. Such modifications can be synthetically useful for creating analogues with altered biological activities or material properties.
While the amine group is the primary site for alkylation under most conditions, the phenoxy ether linkage, though generally stable, can potentially be cleaved or modified under more forcing conditions, although this is not a typical derivatization pathway. Copper-catalyzed cross-coupling reactions have been developed for the N- and O-alkylation of amines and phenols using alkylborane reagents, which could be applicable. These methods often offer good yields and functional group tolerance, avoiding the need for harsh bases that could compromise the molecule's integrity.
Table 2: Potential Alkylation Strategies
| Alkylating Agent | Reaction Type | Potential Product |
|---|---|---|
| Methyl Iodide | Nucleophilic Substitution | N-methyl and N,N-dimethyl derivatives |
| Benzyl Bromide | Nucleophilic Substitution | N-benzyl derivative |
The choice of alkylating agent and reaction conditions allows for controlled modification of the amine functionality, providing a route to a diverse range of derivatives.
Silylation Techniques for Improved Chromatographic Behavior and Volatility
Silylation is a widely used derivatization technique in analytical chemistry, particularly for gas chromatography. phenomenex.com It involves the replacement of an active hydrogen atom, such as those on the primary amine of this compound, with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process significantly reduces the polarity of the molecule and increases its volatility, making it more amenable to GC analysis. phenomenex.com
A variety of silylating reagents are available, with different reactivities. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly effective for derivatizing amines and can react rapidly under mild conditions. phenomenex.com The reaction is often performed in an aprotic solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reactivity, especially for sterically hindered groups. phenomenex.com
Table 3: Common Silylating Agents and Conditions
| Silylating Reagent | Typical Conditions | Product | Key Advantage |
|---|---|---|---|
| BSTFA (+ 1% TMCS) | 60-80°C for 15-30 min | N,N-bis(trimethylsilyl) derivative | High volatility and thermal stability |
| MSTFA | 60°C for 30 min | N,N-bis(trimethylsilyl) derivative | Produces a more volatile byproduct |
The resulting trimethylsilyl derivatives of this compound exhibit excellent chromatographic properties, with sharp, symmetrical peaks and reduced retention times in GC-MS analysis.
Formation of Specific Adducts or Metal Complexes for Coordination Chemistry Studies
The amine and phenoxy ether functionalities of this compound present opportunities for the formation of adducts and coordination complexes. Aromatic amines can act as electron donors to form charge-transfer complexes with electron-accepting molecules. rsc.org For example, interaction with strong π-acceptors like tetracyanoethylene (B109619) (TCNE) could lead to the formation of a colored complex, which can be studied spectroscopically to understand the electronic properties of the amine. rsc.org
Furthermore, the nitrogen atom of the amine group and the oxygen atom of the phenoxy ether possess lone pairs of electrons, making them potential ligands for metal ions. The compound could act as a monodentate ligand through the nitrogen atom or potentially as a bidentate ligand, although the latter would require the formation of a sterically strained chelate ring. The synthesis of metal complexes with transition metals such as cobalt, nickel, copper, and zinc could be explored. mdpi.com These complexes can exhibit interesting structural, electronic, and potentially catalytic properties. The coordination of the ligand to a metal center would be expected to alter its spectroscopic (UV-Vis, IR) and electrochemical properties.
Table 4: Potential Adduct and Complex Formation
| Reactant | Type of Interaction | Potential Product | Area of Study |
|---|---|---|---|
| Tetracyanoethylene (TCNE) | Charge-Transfer | Charge-Transfer Complex | Electronic Properties |
| Transition Metal Salts (e.g., CuCl2, CoCl2) | Coordination | Metal-Ligand Complex | Coordination Chemistry, Catalysis |
The study of such adducts and complexes can provide valuable insights into the fundamental chemical properties of this compound and open avenues for its application in materials science and catalysis.
Structure Property Relationships in Chemical Analogs of 4 4 Tert Butyl Phenoxy 3 Methylphenylamine
Systematic Structural Modifications and their Impact on Intrinsic Chemical Reactivity
Electronic Effects: The nature and position of substituents on the phenyl rings are critical in modulating the electron density across the molecule.
Amino Group Modification: The reactivity of the amine group, a key site for many chemical transformations, is highly sensitive to the electronic environment. Acylation, alkylation, or substitution of the amine can alter its nucleophilicity and basicity. For instance, the introduction of electron-withdrawing groups on an adjacent phenyl ring would decrease the electron-donating ability of the amine, thereby reducing its reactivity in electrophilic aromatic substitution reactions.
Substituent Effects on Phenyl Rings: The placement of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo) on either phenyl ring can significantly impact the reactivity of the entire molecule. Electron-donating groups tend to activate the rings towards electrophilic substitution and can influence the oxidation potential of the amine. Conversely, electron-withdrawing groups deactivate the rings and increase the acidity of the amine proton. Studies on related phenoxyaniline (B8288346) derivatives have shown that the position of these substituents dictates the regioselectivity of further reactions. For example, in the alkylation of aniline (B41778) derivatives, the presence of bulky groups can direct incoming electrophiles to less sterically hindered positions.
Steric Effects: The bulky tert-butyl group and the methyl group introduce significant steric constraints that influence the conformation of the molecule and the accessibility of its reactive sites.
Methyl Group: The position of the methyl group ortho to the amine can influence the planarity of the aniline ring system and the orientation of the amine's lone pair of electrons, thereby affecting its reactivity.
Systematic studies on the alkylation of anilines with agents like methyl-tert-butyl ether (MTBE) have demonstrated that both electronic and steric factors control the product distribution, with bulky substituents favoring substitution at less crowded positions.
The following table summarizes the predicted impact of systematic structural modifications on the chemical reactivity of the 4-[4-(tert-butyl)phenoxy]-3-methylphenylamine scaffold, based on general principles of organic chemistry.
| Modification | Predicted Impact on Reactivity | Rationale |
| Replacement of tert-butyl with smaller alkyl groups | Increased reactivity at the phenoxy ring | Reduced steric hindrance |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) on either ring | Decreased nucleophilicity of the amine and deactivation of the aromatic rings | Inductive and resonance effects |
| Introduction of electron-donating groups (e.g., -OCH3) on either ring | Increased nucleophilicity of the amine and activation of the aromatic rings | Resonance and inductive effects |
| Moving the methyl group to a different position | Altered regioselectivity of reactions on the aniline ring | Changes in steric and electronic environment around the amine |
| N-alkylation or N-acylation of the amine group | Decreased nucleophilicity of the nitrogen | Steric hindrance and electronic withdrawal |
Design Principles for Novel Chemical Entities based on the this compound Scaffold
The design of novel chemical entities based on the this compound scaffold leverages the structure-property relationships discussed above to achieve desired biological activities or material properties. The diaryl ether motif is a common feature in many biologically active compounds, and strategic modifications can optimize interactions with specific biological targets.
Key design principles include:
Scaffold Hopping and Isosteric Replacement: Replacing parts of the scaffold with bioisosteres can lead to improved properties. For instance, the ether linkage could be replaced with a thioether, sulfoxide, or amide linkage to modulate the molecule's flexibility, polarity, and metabolic stability.
Modulation of Physicochemical Properties: The lipophilicity, solubility, and electronic properties of the molecule can be fine-tuned by introducing polar or nonpolar functional groups. The tert-butyl group significantly contributes to the lipophilicity of the parent compound. Replacing it with more polar groups could enhance aqueous solubility.
Introduction of Pharmacophoric Features: Specific functional groups known to interact with biological targets, such as hydrogen bond donors/acceptors or charged groups, can be incorporated at various positions on the scaffold. For example, adding a carboxylic acid or a basic amine can introduce ionic interactions.
Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can "lock" the molecule into a bioactive conformation, potentially increasing its potency and selectivity for a particular target.
Patents related to phenoxyaniline derivatives often disclose a wide range of substituents at various positions, highlighting the importance of systematic exploration of the chemical space around this scaffold to identify compounds with optimized properties for specific applications, such as pharmaceuticals or materials.
The following table outlines design principles and their potential outcomes for creating novel chemical entities.
| Design Principle | Structural Modification Example | Potential Outcome |
| Enhance Polarity | Replace tert-butyl with a hydroxyl or carboxyl group | Increased aqueous solubility |
| Introduce Hydrogen Bonding Capability | Add -OH or -NH2 groups to the phenyl rings | Improved binding affinity to biological targets |
| Modulate Electronic Profile | Introduce a trifluoromethyl group | Increased metabolic stability and altered electronic properties |
| Constrain Conformation | Form a cyclic ether by linking the two phenyl rings | Reduced flexibility, potentially leading to higher target specificity |
| Vary Linker | Replace the ether oxygen with sulfur or a methylene (B1212753) group | Altered bond angles, flexibility, and lipophilicity |
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches in Chemical Series Design
Chemoinformatics and QSAR/QSPR modeling are powerful tools for systematically exploring the chemical space of this compound analogs and for predicting their properties without the need for exhaustive synthesis and testing.
Chemoinformatics in Library Design: Chemoinformatics tools can be used to design combinatorial libraries of analogs by systematically varying substituents at different positions on the scaffold. These virtual libraries can then be analyzed for properties such as:
Diversity Analysis: Ensuring that a library covers a wide range of chemical space in terms of size, shape, and electronic properties.
Physicochemical Property Profiling: Calculating properties like molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors to ensure drug-likeness.
Filtering for Undesirable Moieties: Removing compounds that contain reactive or toxic functional groups.
QSAR/QSPR Modeling: Once a set of analogs has been synthesized and their properties (e.g., chemical reactivity, biological activity) have been measured, QSAR/QSPR models can be developed to establish a mathematical relationship between the chemical structure and the observed property.
Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule, representing its topological, electronic, and steric features. Examples include molecular weight, calculated logP (cLogP), molar refractivity, and various 2D and 3D descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. For a hypothetical series of this compound analogs, a QSAR equation might take the form:
Reactivity = c0 + c1(cLogP) + c2(Molar Refractivity) + c3*(Electronic Descriptor)
where c0, c1, c2, and c3 are coefficients determined by the regression analysis.
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques such as cross-validation and by predicting the properties of an external set of compounds not used in model development.
A hypothetical QSPR study on a series of substituted phenoxy aniline analogs might reveal that the rate of a particular reaction is positively correlated with the Hammett sigma constant (an electronic descriptor) of the substituent and negatively correlated with a steric descriptor, providing quantitative insights into the factors governing reactivity.
The following table presents a hypothetical dataset and a simplified QSPR model for a series of analogs.
| Analog | Substituent (R) | cLogP | Molar Refractivity | Observed Reactivity (k) | Predicted Reactivity (k) |
| 1 | H | 5.2 | 110 | 1.0 | 1.1 |
| 2 | 4'-Cl | 5.9 | 115 | 0.8 | 0.7 |
| 3 | 4'-OCH3 | 5.1 | 116 | 1.5 | 1.6 |
| 4 | 4'-NO2 | 5.3 | 116 | 0.5 | 0.4 |
This data is hypothetical and for illustrative purposes only.
By employing these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery and optimization of novel chemical entities based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where a tert-butylphenol derivative reacts with a halogenated 3-methylphenylamine precursor. To optimize yields:
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal reaction conditions with minimal trials .
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progression.
- Consider solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while inert atmospheres prevent oxidation of the amine group .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the aromatic rings. The tert-butyl group’s singlet (~1.3 ppm) and methylphenylamine’s NH protons (~5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and detects impurities.
- Elemental Analysis : Validate C, H, N percentages to confirm stoichiometry.
- HPLC-PDA : Quantify purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the key reactivity trends of this compound under oxidative or reductive conditions?
Methodological Answer:
- Oxidation : The methylphenylamine group may form quinones or carboxylic acids. Use cyclic voltammetry to assess redox potentials and identify stable intermediates .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H) reduces the amine to a secondary alcohol. Monitor pressure changes in a Parr apparatus for kinetic studies .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position of the tert-butylphenoxy group. Use DFT calculations to predict regioselectivity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–N bond formation) .
- In Situ Spectroscopy : Employ IR or Raman spectroscopy to detect transient intermediates (e.g., palladium complexes in Suzuki-Miyaura coupling) .
- Computational Modeling : Use density functional theory (DFT) to map energy profiles and transition states. Software like Gaussian or ORCA can simulate reaction pathways .
Q. What computational strategies are effective for predicting the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the tert-butyl moiety .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and Hammett constants. Validate with leave-one-out cross-validation .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability in aqueous environments .
Q. How can researchers resolve discrepancies between experimental data and theoretical predictions for this compound’s properties?
Methodological Answer:
- Sensitivity Analysis : Identify which computational parameters (e.g., solvent model, basis set) most affect predictions. Compare with experimental UV-Vis or fluorescence spectra .
- Error Source Mapping : For spectral mismatches, check for overlooked tautomers or stereoisomers using 2D NMR (e.g., NOESY) .
- Collaborative Validation : Share raw data via platforms like PubChem or DSSTox for independent verification of thermodynamic or kinetic data .
Q. What advanced methodologies are used to study structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing tert-butyl with cyclopropyl) and test inhibitory activity against enzyme targets. Use ANOVA to assess significance .
- Crystallography : Solve X-ray structures of protein-ligand complexes to identify critical binding motifs. The tert-butyl group often occupies hydrophobic pockets .
- Microscale High-Throughput Screening : Use 96-well plates with fluorescence-based assays to rapidly profile derivatives. Normalize data against positive/negative controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
